REACTION_CXSMILES
|
C([O:8][CH2:9][C:10]1([CH2:14][C:15](=[S:17])[NH2:16])[CH2:13][CH2:12][CH2:11]1)C1C=CC=CC=1.Br[CH2:19][C:20](=O)[CH2:21]C(F)(F)F>>[CH3:21][C:20]1[N:16]=[C:15]([CH2:14][C:10]2([CH2:9][OH:8])[CH2:11][CH2:12][CH2:13]2)[S:17][CH:19]=1
|
Name
|
18g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-{1-[(benzyloxy)methyl]cyclobutyl}ethanethioamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1(CCC1)CC(N)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(CC(F)(F)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1)CC1(CCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |